molecular formula C13H15ClN4O2S B2664050 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097899-45-9

2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2664050
CAS No.: 2097899-45-9
M. Wt: 326.8
InChI Key: UULMYIDOONEPIE-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,3-triazole ring is another nitrogen heterocycle that has been recognized as a prosperous motif in medicinal chemistry and biosciences .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . 1,2,3-Triazoles can be synthesized using ‘click’ chemistry through ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The 1,2,3-triazole ring is a five-membered heterocycle embedded with three consecutive nitrogen atoms .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized, for example, through proline derivatives . The 1,2,3-triazole ring is generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures .

Future Directions

The pyrrolidine and 1,2,3-triazole rings are both areas of active research in medicinal chemistry, and new compounds with these rings are being designed and synthesized for various biological and pharmacological targets . Future work could involve the design of new pyrrolidine and 1,2,3-triazole compounds with different biological profiles .

Properties

IUPAC Name

2-[[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c14-12-5-1-2-6-13(12)21(19,20)17-9-3-4-11(17)10-18-15-7-8-16-18/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULMYIDOONEPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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